(R)-ethyl piperidine-3-carboxylate
Overview
Description
“®-ethyl piperidine-3-carboxylate” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “®-Methyl piperidine-3-carboxylate”, has been identified1. It is stored in a dark place, sealed in dry, and stored in a freezer under -20C1.
Molecular Structure Analysis
The molecular structure of “®-ethyl piperidine-3-carboxylate” is not directly available. However, a similar compound, “®-Methyl piperidine-3-carboxylate”, has a molecular weight of 143.191. The InChI code is 1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1
1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-ethyl piperidine-3-carboxylate” are not directly available. However, a similar compound, “®-Methyl piperidine-3-carboxylate”, is known to be a liquid or solid or semi-solid form1. It is stored in a dark place, sealed in dry, and stored in a freezer under -20C1.
Scientific Research Applications
Microbial Reduction Applications
(R)-ethyl piperidine-3-carboxylate has been studied in the context of microbial reduction. For instance, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a related compound, was reduced microbially to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate in high diastereo- and enantioselectivities (Guo et al., 2006).
Synthesis and Biological Evaluation
A series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, showcasing the compound's potential in inhibitory activities (Zhang et al., 2007).
Scalable Synthesis
A practical and scalable synthesis approach for ethyl (R)-piperidine-3-acetate, a compound related to (R)-ethyl piperidine-3-carboxylate, was developed. This synthesis is significant for industrial applications, demonstrating the compound's scalability and utility (Zhu et al., 2012).
Kinetic and Mechanism Studies
Studies on the elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate have been conducted. These studies provide insights into the compound's behavior under various conditions, such as in the gas phase, contributing to a deeper understanding of its chemical properties (Monsalve et al., 2006).
Synthesis of Labelled Compounds
The synthesis of 14C-labelled (R)- and (S)-ethyl 3-[carboxyl-14C]piperidinecarboxylate was reported, emphasizing the compound's importance in the creation of labelled compounds for research purposes (Valsborg & Foged, 1997).
Asymmetric Synthesis Applications
A novel asymmetric synthesis approach for a related compound, CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, was developed starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This indicates the compound's potential in the development of asymmetric synthesis methods (Hao et al., 2011).
Structural and Spectroscopic Analysis
The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized, offering insights into the compound's structural and spectroscopic properties. This analysis is crucial for understanding the compound's interaction with other chemicals (Bartoszak-Adamska et al., 2011).
Safety And Hazards
The safety and hazards of “®-ethyl piperidine-3-carboxylate” are not directly available. However, a similar compound, “®-Methyl piperidine-3-carboxylate”, has been identified with a GHS05 pictogram, a signal word “Danger”, and hazard statements H3141. Precautionary statements include P280;P305+P351+P3381.
Future Directions
There is limited information on the future directions of “®-ethyl piperidine-3-carboxylate”. However, a related compound, “methyl piperidine-3-carboxylate”, has been mentioned in the context of obesity treatment. It has been found to promote WAT beiging, reduce body weight, and correct metabolic disorders in diet-induced obese mice3. This suggests potential therapeutic applications in obesity-associated diseases3.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
ethyl (3R)-piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948001 | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-ethyl piperidine-3-carboxylate | |
CAS RN |
25137-01-3 | |
Record name | (-)-Ethyl nipecotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25137-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, ethyl ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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